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For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of aflutinib (also known as
furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitor (TKI). Aflutinib is designed to selectively target both EGFR-sensitizing
mutations and the T790M resistance mutation, which are critical drivers in the progression of
non-small cell lung cancer (NSCLC). The metabolic conversion of aflutinib to AST5902 is a key
aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a
comprehensive overview of the molecular characteristics, metabolic pathways, and
experimental evaluation of AST5902 mesylate.

Physicochemical Properties of AST5902 Mesylate

A clear understanding of the physicochemical properties of a drug candidate is fundamental for
its development. The key properties of AST5902 mesylate are summarized in the table below.
It is important to distinguish between the mesylate and trimesylate salt forms, as they possess
different molecular weights.
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Property Value

Chemical Name AST5902 mesylate
Molecular Formula C28H33F3N80O5S
Molecular Weight 650.67 g/mol [1]

Metabolic Pathway of Aflutinib to AST5902

The biotransformation of aflutinib to its active metabolite, AST5902, is primarily mediated by the

cytochrome P450 enzyme system in the liver.
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Metabolic conversion of aflutinib to AST5902.

EGFR Signaling Pathway Inhibition

AST5902, as an active metabolite of a third-generation EGFR TKI, exerts its therapeutic effect
by inhibiting the EGFR signaling pathway. This pathway, when constitutively activated by
mutations, drives tumor cell proliferation, survival, and metastasis.
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Inhibition of the EGFR signaling pathway by AST5902.
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Experimental Protocols

In Vitro Metabolism of Aflutinib in Human Liver
Microsomes (HLMSs)

This protocol is adapted from studies investigating the CYP3A4-mediated metabolism of
aflutinib.

Objective: To determine the metabolic profile of aflutinib and the formation of AST5902 in a
human liver microsomal model.

Materials:

Aflutinib

Pooled Human Liver Microsomes (HLMs)

100 mM Phosphate-Buffered Saline (PBS), pH 7.4

NADPH (reduced form)

Ice-cold acetonitrile

UPLC-UV/Q-TOF MS system

Procedure:

Thaw the HLMs on ice.

e Prepare a reaction mixture containing 3 uM aflutinib and HLMs (0.5 mg protein/mL) in 100
mM PBS (pH 7.4) to a final volume of 100 pL.

e Pre-incubate the mixture at 37°C for 3 minutes.
« Initiate the metabolic reaction by adding 1.0 mM NADPH.
e |ncubate for 1 hour at 37°C.

o Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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» Perform all incubations in duplicate.

e Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify aflutinib and its
metabolites, including AST5902.

CYP3A4 Enzyme Induction Assay in Human Hepatocytes

This protocol is designed to evaluate the potential of a compound to induce the expression of
CYP3AA4.

Objective: To assess the CYP3A4 induction potential of aflutinib and AST5902 in cultured
human hepatocytes.

Materials:

Cryopreserved human hepatocytes

o Collagen-coated 24-well plates

e Hepatocyte culture medium

o Aflutinib and AST5902 stock solutions in DMSO

o Rifampin (positive control)

e 0.1% DMSO in culture medium (vehicle control)

e TRIzol reagent for RNA extraction

e Reagents and equipment for gRT-PCR

Procedure:

o Seed hepatocytes at a density of 7 x 1075 cells/mL in a collagen-coated 24-well plate.

e |ncubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell
attachment.
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o Treat the hepatocytes with rifampin (10 uM), various concentrations of aflutinib or AST5902
(e.g., 0.003 to 5 uM), or vehicle control (0.1% DMSO) once daily for three consecutive days.

» After the treatment period, harvest the cells and extract total RNA using TRIzol reagent
according to the manufacturer's protocol.

e Perform quantitative real-time PCR (gRT-PCR) to measure the mRNA expression levels of
CYP3A4, using a housekeeping gene for normalization.

¢ Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a drug
candidate's metabolism and enzyme induction potential.
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Workflow for in vitro metabolism and enzyme induction studies.

Quantitative Data
Pharmacokinetic Parameters of Aflutinib and AST5902

The pharmacokinetic profiles of aflutinib and its active metabolite AST5902 have been
evaluated in clinical trials involving patients with advanced NSCLC. At steady state, the
exposures to both aflutinib and AST5902 were found to be comparable.
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Dose of Aflutinib

) Analyte Cmax (ng/mL) AUC (ng-h/mL)
(once daily)
80 mg Aflutinib 45.3
AST5902 7.68

Comparable to
Aflutinib - AST5902 at steady
state

40-240 mg (Dose-

expansion study)

Comparable to
AST5902 - Aflutinib at steady
state

Data from phase I/1l clinical trials (NCT02973763, NCT03127449). Cmax values for the 80 mg
dose are from a single-dose study.

In Vitro Efficacy of EGFR TKis

The following table provides a comparative overview of the half-maximal inhibitory
concentrations (IC50) for various EGFR TKIs in NSCLC cell lines harboring different EGFR
mutations. While specific IC50 values for AST5902 are not detailed in the provided search
results, the data for other third-generation inhibitors like osimertinib offer a relevant benchmark.

Cell Li EGFR Erlotinib IC50 Afatinib IC50 Osimertinib
ell Line
Mutation (nM) (nM) IC50 (nM)
) Comparable to
PC-9 Exon 19 deletion 7 0.8
Erlotinib
Comparable to
H3255 L858R 12 0.3

Erlotinib

These values are indicative and can vary between experiments and laboratories.

Conclusion
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AST5902 mesylate is a critical active metabolite of the third-generation EGFR inhibitor
aflutinib. Its formation via CYP3A4-mediated metabolism is a key determinant of the overall
pharmacological activity of the parent drug. A thorough understanding of its physicochemical
properties, metabolic pathway, and interaction with the EGFR signaling cascade is essential for
the ongoing development and clinical application of aflutinib in the treatment of NSCLC. The
experimental protocols and data presented in this guide provide a foundational resource for
researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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